molecular formula C19H19N5O3S B2482341 N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide CAS No. 1251598-27-2

N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide

Cat. No. B2482341
CAS RN: 1251598-27-2
M. Wt: 397.45
InChI Key: LEXOLULLEDIVQO-UHFFFAOYSA-N
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Description

N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide, also known as PPSI, is a chemical compound that has been extensively studied for its potential therapeutic applications. PPSI belongs to the class of imidazole derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.

Mechanism of Action

The mechanism of action of N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes that are associated with inflammation and cancer.
N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide has also been shown to inhibit the activation of Akt, a protein kinase that is involved in the regulation of various cellular processes, including cell survival and proliferation. In addition, N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide has been shown to inhibit the expression of vascular endothelial growth factor (VEGF), a protein that is involved in the formation of new blood vessels.
Biochemical and Physiological Effects:
N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide can inhibit the production of various pro-inflammatory cytokines, including interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α).
N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process that leads to programmed cell death. In addition, N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide in lab experiments is its ability to selectively inhibit various signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide has been shown to have minimal toxicity and can be used at relatively low concentrations.
However, one of the limitations of using N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide. One area of research is the development of more efficient synthesis methods for N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide, which can improve its solubility and bioavailability.
Another area of research is the investigation of the mechanism of action of N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide, which can provide insights into its therapeutic potential. In addition, further studies are needed to evaluate the safety and efficacy of N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide in animal models and clinical trials.
Conclusion:
N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide exhibits a range of biological activities and has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Despite its potential therapeutic benefits, further research is needed to fully understand the mechanism of action of N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide and evaluate its safety and efficacy in animal models and clinical trials.

Synthesis Methods

N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide can be synthesized using a multi-step process that involves the condensation of various reagents. The synthesis of N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide has been reported in several research articles, and the method typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and chloroform.

Scientific Research Applications

N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines, which are associated with various diseases such as rheumatoid arthritis and inflammatory bowel disease.
N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide has also been shown to have anti-tumor effects and can inhibit the growth of cancer cells. In addition, N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide has been shown to have anti-angiogenic effects, which means that it can inhibit the formation of new blood vessels, a process that is essential for the growth and spread of tumors.

properties

IUPAC Name

N-phenyl-1-(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c25-19(22-15-6-2-1-3-7-15)17-13-23(14-21-17)18-9-8-16(12-20-18)28(26,27)24-10-4-5-11-24/h1-3,6-9,12-14H,4-5,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXOLULLEDIVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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